(S)-2-(3-Vinylphenyl)piperidine
Description
(S)-2-(3-Vinylphenyl)piperidine is a chiral piperidine derivative characterized by an S-configured stereocenter at the second position of the piperidine ring and a 3-vinylphenyl substituent.
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(2S)-2-(3-ethenylphenyl)piperidine |
InChI |
InChI=1S/C13H17N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h2,5-7,10,13-14H,1,3-4,8-9H2/t13-/m0/s1 |
InChI Key |
UYJUGLXRVSWTTG-ZDUSSCGKSA-N |
Isomeric SMILES |
C=CC1=CC(=CC=C1)[C@@H]2CCCCN2 |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Vinylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-vinylbenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-vinylbenzaldehyde with piperidine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield (S)-2-(3-Vinylphenyl)piperidine.
Industrial Production Methods
Industrial production methods for (S)-2-(3-Vinylphenyl)piperidine may involve optimized reaction conditions, including the use of catalysts and continuous flow reactors to enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Vinylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives at the benzylic position.
Scientific Research Applications
(S)-2-(3-Vinylphenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-Vinylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperidine Derivatives
Substituent Effects: Vinyl vs. Other Functional Groups
- Hydrophobicity : The vinyl group offers moderate hydrophobicity compared to adamantyl (logP ~4.5) or phenylbutyl groups. This may balance membrane permeability and target specificity .
- Electronic Effects : The vinyl group’s electron-withdrawing nature contrasts with electron-donating groups (e.g., methoxy in compound 89874-51-1 ), altering charge distribution in receptor-binding pockets.
Pharmacological Profile Relative to Analogs
- nAChR Modulation : Piperidine derivatives with small N-alkyl groups (e.g., COB-3) exhibit 14-fold higher potency than bulkier analogs (e.g., KAB-18) by minimizing off-target effects . The vinyl group’s compact size may similarly enhance selectivity.
- Antiviral Activity : Adamantyl-substituted piperidines (e.g., compound 26) inhibit influenza A via M2 protein binding, but their high lipophilicity limits bioavailability compared to less hydrophobic analogs .
Table 2: Pharmacological Comparison of Piperidine Derivatives
Physicochemical Properties and Drug-Likeness
- Lipophilicity : The vinyl group’s logP (~2.8) is lower than adamantyl (logP ~4.5) but higher than methoxy (logP ~1.5), suggesting balanced solubility and permeability .
- Stereochemical Stability: The S-configuration may confer metabolic stability compared to racemic mixtures, as seen in chiral β-enaminoketones .
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